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Compound of Interest

Compound Name: Adarulatide tetraxetan

Cat. No.: B15548680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational modeling of

Adarulatide tetraxetan and its complexes with various metal ions. Adarulatide tetraxetan,

also known as PSMA-617, is a pivotal precursor molecule in the development of targeted

radiopharmaceuticals for cancer therapy and diagnostics.[1] Its structure uniquely combines a

high-affinity ligand for Prostate-Specific Membrane Antigen (PSMA) with a robust chelating

agent, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), making it an ideal

candidate for delivering therapeutic or diagnostic radioisotopes directly to tumor cells.[1][2]

The in silico modeling of these metal complexes is crucial for predicting their stability,

understanding their electronic and structural properties, and accelerating the drug development

process. This guide details the theoretical background, computational and experimental

protocols, and key data relevant to this advanced field of study.

Molecular Structure and Properties
Adarulatide tetraxetan is a complex molecule comprising three key functional components: a

PSMA-binding motif (Lys-urea-Glu), a linker, and the DOTA chelator, referred to as tetraxetan.

[1] This design allows for high-affinity binding to PSMA, which is overexpressed on prostate

cancer cells, enabling precise targeting.[1][3] The DOTA cage securely sequesters a metal ion,

which can be a therapeutic β-emitter like Lutetium-177 or an α-emitter like Actinium-225.[1]

Table 1: Physicochemical Properties of Adarulatide Tetraxetan
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Property Value Source

CAS Number 1246013-02-4 [4]

Molecular Formula C₇₆H₁₀₉N₁₇O₂₂ [4]

Molecular Weight 1612.80 g/mol [4]

Exact Mass 1611.79331 Da [4]

Topological Polar Surface Area 602.240 Å² [4]

Heavy Atom Count 115 [4]

Rotatable Bond Count 44 [4]

Hydrogen Bond Donors 20 [4]

Hydrogen Bond Acceptors 22 [4]

| XLogP3 | -8.2 |[5] |

In Silico Modeling of Metal Complexation
The core of in silico investigation lies in understanding the interaction between the DOTA

chelator and the metal ion. Computational methods, particularly Density Functional Theory

(DFT), are powerful tools for this purpose. These models can predict the stability of the

resulting complex, which is a critical factor for its safe and effective use in vivo. A highly stable

complex ensures that the radioactive metal is not prematurely released into the body, which

could lead to off-target toxicity.[6]

Key Computational Approaches
Density Functional Theory (DFT): DFT is used to investigate the electronic structure and

bonding properties of the metal-DOTA complexes.[7][8] Calculations can determine binding

energies, bond lengths, and charge transfer between the metal and the ligand.[7][9]

Functionals such as B3LYP, ωB97XD, and PBE are commonly employed for these studies.

[7][9]

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the structural

and dynamic behavior of the complex in a native-like environment, such as in aqueous
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solution.[10] This method is valuable for assessing the conformational stability of the entire

Adarulatide-metal conjugate.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative

Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive models for the

binding affinity of the peptide portion of the molecule to its target (PSMA).[11]

Predicting Complex Stability
The thermodynamic stability of a metal complex is a measure of the strength of the metal-

ligand interaction at equilibrium and is quantified by the stability constant (K).[12] From a

computational standpoint, the energy gap between the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serves as an indicator of

chemical stability.[7] DFT calculations can also determine the binding energy (EB) of the

radioisotope to the DOTA chelator, providing a direct measure of complex stability.[9]

Methodologies and Protocols
Computational Protocols
A typical in silico workflow for modeling Adarulatide tetraxetan-metal complexes involves

several key steps, from initial structure preparation to detailed quantum mechanical

calculations.

Caption: Workflow for In Silico Modeling of Metal Complexes.

Detailed DFT Protocol Example (based on literature):

Structure Preparation: The initial structure of the DOTA complex (e.g., with Bi-213) is

adapted from known crystal structures or built using molecular modeling software.[9] For

other metals, the initial metal is substituted, and the structure is pre-optimized.[9]

Software: A quantum chemistry package like Gaussian, ORCA, or VASP is used.

Method: The DFT approach is employed.

Functional: The Perdew–Burke–Erzerhof (PBE) exchange-correlation functional is a common

choice.[9]
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Calculations: Ground state energies of the DOTA-metal complex, the free DOTA chelator,

and the isolated metal ion are calculated.[9]

Binding Energy Calculation: The binding energy (EB) is calculated using the formula: EB =

ETOT – (EDOTA + EIS), where ETOT is the total energy of the complex, EDOTA is the

energy of the chelator, and EIS is the energy of the isolated isotope.[9]

Experimental Validation Protocols
Computational predictions must be validated through rigorous experimental work. Key

experimental procedures include chemical synthesis, radiolabeling, and stability assays.
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Experimental Validation Workflow

1. Synthesis & Purification
- Synthesize Adarulatide tetraxetan precursor.

- Purify using HPLC.

2. Radiolabeling
- Incubate precursor with radioisotope (e.g., 177LuCl3) at optimal pH and temperature.

3. Quality Control
- Determine radiochemical purity (RCP) using radio-TLC or radio-HPLC.

4. In Vitro Stability
- Test stability in human serum and saline at 37°C over time.

5. In Vivo Studies
- Biodistribution studies in animal models.

- PET/SPECT imaging to assess tumor targeting and clearance.

6. Data Analysis
- Compare experimental stability and biodistribution with in silico predictions.

Click to download full resolution via product page

Caption: Workflow for Experimental Validation of Radiopharmaceuticals.

Radiolabeling Protocol Example: A common procedure for labeling DOTA-conjugated peptides

is as follows:
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Adarulatide tetraxetan is dissolved in a suitable buffer (e.g., ammonium acetate) to

maintain an optimal pH (typically between 4.5 and 5.5).

The radioactive metal salt (e.g., ¹⁷⁷LuCl₃ in HCl) is added to the peptide solution.

The reaction mixture is incubated at an elevated temperature (e.g., 80-95°C) for a specific

duration (e.g., 15-30 minutes).

The reaction is quenched, and the radiochemical purity is assessed using methods like

radio-HPLC to ensure that over 95% of the radioactivity is incorporated into the desired

product.

Quantitative Data Summary
Computational studies provide a wealth of quantitative data that informs our understanding of

complex stability. The tables below summarize key findings from literature on DOTA-metal

complexes.

Table 2: Calculated Binding Energies and Bond Distances for DOTA-Metal Complexes Data

derived from DFT calculations using the PBE functional.[9]

Metal Ion
Binding Energy
(EB) (eV)

Avg. Metal-O
Distance (Å)

Avg. Metal-N
Distance (Å)

225Ac -35.21 2.59 2.87

221Fr -28.91 2.76 3.01

217At -17.61 2.81 3.07

213Bi -34.81 2.45 2.73

| Gd | -31.33 | 2.42 | 2.71 |

Table 3: Thermodynamic Stability Constants (log KML) for Metal-Ligand Complexes
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Ligand Metal Ion log KML Source

AAZTA La³⁺ 17.53 [13]

AAZTA Gd³⁺ 20.65 [13]

AAZTA Lu³⁺ 21.85 [13]

DOTA Pb²⁺ 25.3 [14]

DOTA Sc³⁺
High (Effective

Complexation)
[15]

| DOTA | La³⁺ | Low (Less Stable) |[15] |

These tables highlight that the stability of the complex is highly dependent on the specific metal

ion, with factors like ionic radius playing a significant role.[13][15] For instance, DOTA is known

to form highly stable complexes with smaller metal ions like Lutetium (Lu³⁺) but is less effective

for larger ions like Lanthanum (La³⁺).[15]

Mechanism of Action and Development Pathway
The ultimate goal of modeling Adarulatide tetraxetan-metal complexes is to develop effective

radiopharmaceuticals. The mechanism of action involves targeted delivery of radiation to

cancer cells, leading to their destruction.[3]
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Mechanism of Action of Lutetium (177Lu) Adarulatide Tetraxetan

1. Drug Administration
177Lu-Adarulatide Tetraxetan is administered intravenously.

2. Systemic Circulation
The complex circulates in the bloodstream.

3. PSMA Targeting
The peptide component binds with high affinity to PSMA on prostate cancer cells.

4. Internalization
The entire complex is internalized into the tumor cell.

5. Payload Delivery
177Lu decays, emitting beta particles.

6. Cell Death
The beta radiation induces DNA damage, leading to apoptosis of the cancer cell.

Click to download full resolution via product page

Caption: Mechanism of Action for Targeted Radioligand Therapy.

The development of such a drug follows a rigorous pathway from preclinical studies to clinical

trials. In silico modeling plays a critical role in the early preclinical phase, helping to select the

most promising metal candidates and de-risk development by predicting potential stability

issues before committing to costly and time-consuming experimental studies.[16][17]
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Conclusion
In silico modeling is an indispensable tool in the development of next-generation

radiopharmaceuticals like those derived from Adarulatide tetraxetan. By leveraging

computational methods such as DFT and MD simulations, researchers can gain profound

insights into the structural and electronic properties that govern the stability and efficacy of

these metal complexes. This predictive power, when integrated with robust experimental

validation, streamlines the selection of optimal radioisotopes and accelerates the translation of

promising candidates from the laboratory to clinical application, ultimately benefiting patients

with advanced cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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